molecular formula C7H10BO5P B11763783 (4-Borono-3-methylphenyl)phosphonic acid

(4-Borono-3-methylphenyl)phosphonic acid

Cat. No.: B11763783
M. Wt: 215.94 g/mol
InChI Key: RFTVJRRPZATEBK-UHFFFAOYSA-N
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Description

(4-Borono-3-methylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of both boronic and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Borono-3-methylphenyl)phosphonic acid typically involves the reaction of 4-bromo-3-methylphenylboronic acid with a suitable phosphonic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (4-Borono-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydride donors such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Borono-3-methylphenyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the phosphonic acid group, limiting its applications in phosphorylation-related processes.

    Phenylphosphonic acid: Lacks the boronic acid group, reducing its utility in Suzuki–Miyaura coupling reactions.

    (4-Borono-3-methylphenyl)boronic acid: Similar structure but lacks the phosphonic acid group, affecting its biochemical interactions.

Uniqueness: (4-Borono-3-methylphenyl)phosphonic acid is unique due to the presence of both boronic and phosphonic acid groups, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C7H10BO5P

Molecular Weight

215.94 g/mol

IUPAC Name

(4-borono-3-methylphenyl)phosphonic acid

InChI

InChI=1S/C7H10BO5P/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,9-10H,1H3,(H2,11,12,13)

InChI Key

RFTVJRRPZATEBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)P(=O)(O)O)C)(O)O

Origin of Product

United States

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